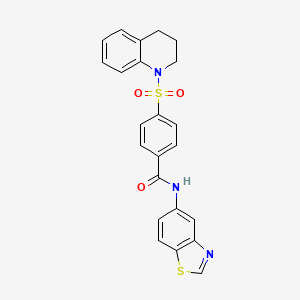![molecular formula C20H25N5O5 B6494888 ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate CAS No. 1351611-25-0](/img/structure/B6494888.png)
ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate” is a complex organic compound. It contains a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The specific molecular structure of “ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate” is not provided in the retrieved papers.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate” are not detailed in the retrieved papers.科学的研究の応用
Synthesis of Isoxazole-4-carboxylic Acid Derivatives
This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives . These derivatives have been found to be effective as herbicides .
Antimicrobial Activity
Imidazole, a similar compound, has shown a broad range of biological activities, including antibacterial and antimycobacterial properties . Although it’s not the exact compound you asked about, it’s possible that your compound might exhibit similar properties due to the presence of the pyrazole group.
Anti-inflammatory Activity
Imidazole derivatives have also demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
There’s evidence suggesting that imidazole derivatives can exhibit antitumor activity . This could potentially make them useful in cancer treatment research.
Antidiabetic Activity
Imidazole derivatives have shown potential as antidiabetic agents . This suggests that they could be used in the development of new treatments for diabetes.
Antioxidant Activity
Imidazole derivatives have demonstrated antioxidant activity . This could potentially make them useful in combating oxidative stress in the body.
作用機序
The mechanism of action of pyrazole derivatives can vary depending on their specific structure and application. For instance, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA . The specific mechanism of action of “ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate” is not mentioned in the retrieved papers.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and usage. For instance, some compounds should be handled with protective gloves and goggles, and long-term or frequent contact should be avoided . The specific safety and hazards of “ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate” are not detailed in the retrieved papers.
特性
IUPAC Name |
ethyl 4-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-4-30-20(28)25-11-9-24(10-12-25)19(27)14-5-7-15(8-6-14)21-17(26)16-13-23(2)22-18(16)29-3/h5-8,13H,4,9-12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDPAVIUNMZHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)

![3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6494844.png)
![N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6494849.png)
![5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494851.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6494856.png)
![N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494868.png)
![N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6494869.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B6494877.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B6494880.png)